molecular formula C21H15FN2OS B6642257 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B6642257
M. Wt: 362.4 g/mol
InChI Key: BQQHKIIUGHNHIZ-UHFFFAOYSA-N
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Description

4-Fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a fluorine atom, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the reaction of 6-methyl-1,3-benzothiazole-2-amine with 4-fluorobenzoyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in a solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzothiazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed on the benzamide group to yield amine derivatives.

  • Substitution: The fluorine atom can be substituted with other groups to modify the compound's properties.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution reactions often involve nucleophilic substitution with various reagents, depending on the desired substitution.

Major Products Formed:

  • Oxidation can yield sulfoxides or sulfones.

  • Reduction can produce primary or secondary amines.

  • Substitution can result in compounds with different halogens or other functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been studied for its potential antimicrobial and antioxidant properties. It can be used to develop new drugs or treatments for various diseases.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

  • 4-fluoro-N-(4-phenylbenzothiazol-2-yl)benzamide

  • 4-fluoro-N-(4-methylbenzothiazol-2-yl)benzamide

Uniqueness: 4-Fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide stands out due to its specific substitution pattern and the presence of the methyl group on the benzothiazole ring. This structural difference can lead to unique chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS/c1-13-2-11-18-19(12-13)26-21(24-18)15-5-9-17(10-6-15)23-20(25)14-3-7-16(22)8-4-14/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQHKIIUGHNHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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